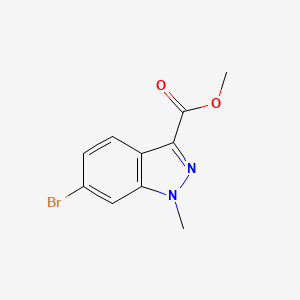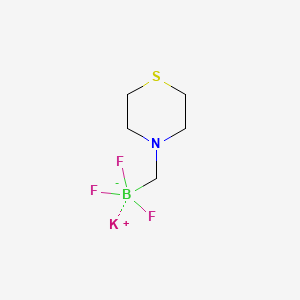
Potassium 4-trifluoroboratomethylthiomorpholine
Übersicht
Beschreibung
Potassium 4-trifluoroboratomethylthiomorpholine (K4TFBMT) is a chemical compound with a variety of applications in scientific research. It is a stable, water-soluble, and non-toxic compound that has been used in a variety of research settings. The compound has been used to study the effects of different compounds on cell viability, the mechanism of action of drugs, and the biochemical and physiological effects of drugs. K4TFBMT is also used in laboratory experiments to measure the activity of enzymes and other proteins, as well as to study the structure and function of proteins.
Wissenschaftliche Forschungsanwendungen
Precursors for Difluoroboranes
Potassium organotrifluoroborates, including Potassium 4-trifluoroboratomethylthiomorpholine, can be used as precursors for difluoroboranes . Organodifluoroboranes can be revealed upon the addition of a strong Lewis base to these salts, providing a safe and stable route to these highly reactive and unstable species .
Intermediates for Synthetic Pathways
These compounds serve as intermediates for a range of synthetic pathways . Their superior stability has aided their growing popularity as nucleophilic ‘R-group’ synthons, for many varied retrosynthetic pathways .
3. Precursors for Ionic Liquids and Electrolytes Potassium organotrifluoroborates can be used as precursors for ionic liquids and electrolytes . This makes them valuable in the field of material science and energy storage.
4. Reagents for Metal Catalysed Cross-Coupling Reactions These compounds are used as reagents for metal-catalysed cross-coupling reactions . They serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions .
Suzuki Cross-Coupling Reactions
In Suzuki Cross-Coupling reactions, organotrifluoroborates are used as potent boronic acid surrogates . This makes them a valuable tool in the field of organic synthesis.
Catalysts in Organic Synthesis
Potassium 4-trifluoroboratomethylthiomorpholine is used as a catalyst in organic synthesis. Its versatile nature allows for various applications, enhancing the efficiency and selectivity of many chemical reactions.
Eigenschaften
IUPAC Name |
potassium;trifluoro(thiomorpholin-4-ylmethyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BF3NS.K/c7-6(8,9)5-10-1-3-11-4-2-10;/h1-5H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUIXVZONFYNMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CN1CCSCC1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BF3KNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670581 | |
| Record name | Potassium trifluoro[(thiomorpholin-4-yl)methyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 4-trifluoroboratomethylthiomorpholine | |
CAS RN |
1150654-80-0 | |
| Record name | Potassium trifluoro[(thiomorpholin-4-yl)methyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



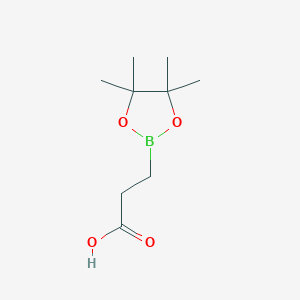
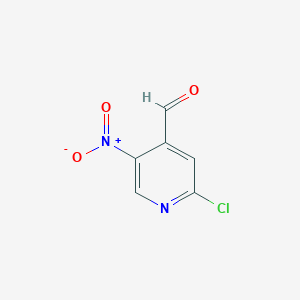
![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1462972.png)
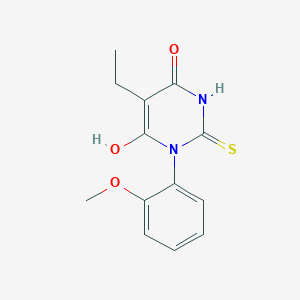
![1-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1462974.png)
![8-[3-Bromo-4-(dimethylamino)phenyl]-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B1462978.png)






![Methyl 2-chlorobenzo[d]thiazole-6-carboxylate](/img/structure/B1462988.png)
